5-Bromo-2-isobutoxy-N-methylnicotinamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H15BrN2O2 |
|---|---|
Molecular Weight |
287.15 g/mol |
IUPAC Name |
5-bromo-N-methyl-2-(2-methylpropoxy)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H15BrN2O2/c1-7(2)6-16-11-9(10(15)13-3)4-8(12)5-14-11/h4-5,7H,6H2,1-3H3,(H,13,15) |
InChI Key |
CQVHZOOHKYHYIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=N1)Br)C(=O)NC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5 Bromo 2 Isobutoxy N Methylnicotinamide
Retrosynthetic Analysis and Precursor Identification
A retrosynthetic analysis of the target molecule, 5-Bromo-2-isobutoxy-N-methylnicotinamide, reveals a strategic disconnection approach. The final N-methylation step can be traced back to a 5-bromo-2-isobutoxynicotinamide precursor. The amide bond suggests a disconnection to 5-bromo-2-isobutoxynicotinic acid or its activated derivative and methylamine. The ether linkage at the 2-position points to a nucleophilic substitution reaction, likely a Williamson ether synthesis, between a 2-halo-5-bromonicotinamide derivative and isobutanol. This leads to the key intermediate, a 5-bromo-2-halonicotinamide. The bromination at the 5-position can be envisioned to occur on a nicotinamide (B372718) or a related pyridine (B92270) precursor.
Further deconstruction of the nicotinamide core itself suggests its formation from more fundamental building blocks. One plausible route involves the cyclization of precursors that can form the pyridine ring. A common strategy for pyridine synthesis is the reaction of a 1,3-dicarbonyl compound or its equivalent with an amine and another carbonyl compound. Specifically, the formation of a substituted pyridine ring can be conceptualized from precursors like diethyl malonate and a suitably substituted aminopropenal derivative, which in turn can be derived from compounds like 5-nitro-2-chloropyridine.
Therefore, the key precursors identified through this analysis are:
Nicotinamide or a derivative for bromination.
2-Chloro-5-nitropyridine (B43025) and diethyl malonate as potential starting materials for the pyridine core.
Isobutanol for the introduction of the isobutoxy group.
A methylating agent for the final N-methylation step.
Detailed Synthesis of the 5-Bromonicotinamide (B182952) Core Scaffold
Pyridine Ring Formation Strategies
The construction of the pyridine ring can be approached through condensation reactions. One notable method involves the reaction of diethyl malonate with a suitable aminopropenal derivative. While a direct synthesis from diethyl malonate and 5-nitro-2-chloropyridine to form the nicotinamide core is not explicitly detailed in the provided search results, the principles of pyridine synthesis suggest a plausible pathway. For instance, 2-chloro-5-nitropyridine can be a precursor to an aminovinyl species which can then react with a malonate derivative in a cyclocondensation reaction. chemicalbook.comchemicalbook.combldpharm.com The reaction of diethyl malonate with enamines or similar species is a known method for constructing pyridone systems, which can then be converted to the desired nicotinamide.
A more direct, albeit different, approach to a related core involves the reaction of 2-halogenated acrylates with nitromethane (B149229) and triethyl orthoformate, followed by cyclization with an ammonia (B1221849) source to yield 2-hydroxy-5-nitropyridine. masterorganicchemistry.com This can then be chlorinated and subsequently transformed.
Introduction of the Bromo Substituent at the 5-Position
The introduction of the bromine atom at the 5-position of the nicotinamide ring is a key step. Direct bromination of nicotinamide can be challenging due to the deactivating nature of the pyridine nitrogen and the directing effects of the carboxamide group. However, under specific conditions, direct bromination is possible.
A common method for the synthesis of 5-bromonicotinamide involves the bromination of nicotinamide. numberanalytics.com This can be achieved by treating nicotinamide with a brominating agent such as bromine in the presence of a suitable solvent. Another approach involves the diazotization of 2-amino-5-bromopyridine (B118841) followed by a Sandmeyer-type reaction to introduce the cyano group, which can then be hydrolyzed to the amide.
Alternatively, starting from nicotinic acid, bromination can be achieved. For example, nicotinic acid can be treated with thionyl chloride followed by bromination in the presence of a Lewis acid catalyst to yield 5-bromonicotinic acid. khanacademy.org This acid can then be converted to the corresponding amide.
Methods for Introducing the 2-Isobutoxy Moiety
With the 5-bromonicotinamide core in hand, the next crucial step is the introduction of the isobutoxy group at the 2-position of the pyridine ring.
Etherification Reactions at the 2-Position of the Pyridine Ring
The introduction of the isobutoxy group is typically accomplished via a nucleophilic aromatic substitution reaction. The 2-position of the pyridine ring is activated towards nucleophilic attack, especially when a good leaving group such as a halogen is present. The Williamson ether synthesis is a classic and effective method for this transformation. masterorganicchemistry.comnumberanalytics.comkhanacademy.orgyoutube.comwikipedia.org
In this context, a 2-halo-5-bromonicotinamide (e.g., 2-chloro-5-bromonicotinamide) would be reacted with sodium isobutoxide. The isobutoxide anion, a potent nucleophile, is typically generated in situ by treating isobutanol with a strong base like sodium hydride. The alkoxide then displaces the halide at the 2-position of the pyridine ring to form the desired ether linkage.
| Reactants | Reagents | Product | Reaction Type |
| 2-Chloro-5-bromonicotinamide, Isobutanol | Sodium Hydride | 5-Bromo-2-isobutoxynicotinamide | Williamson Ether Synthesis |
Strategies for Isobutoxy Group Selectivity
The selectivity of the etherification reaction at the 2-position is generally high due to the electronic properties of the pyridine ring. The electron-withdrawing nitrogen atom activates the ortho (2- and 6-) and para (4-) positions towards nucleophilic attack. In the case of 3-substituted pyridines like nicotinamide, the 2-position is highly favored for nucleophilic substitution.
To ensure high selectivity and yield, the reaction conditions for the Williamson ether synthesis must be carefully controlled. The choice of a non-nucleophilic, polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is crucial to facilitate the SNAr mechanism. The temperature and reaction time also play a significant role in minimizing potential side reactions. The presence of the bromo substituent at the 5-position does not typically interfere with the selective substitution at the 2-position.
Following the successful introduction of the isobutoxy group, the final step in the synthesis of the target molecule is the N-methylation of the nicotinamide nitrogen. This can be achieved using a variety of methylating agents, such as methyl iodide or dimethyl sulfate (B86663), in the presence of a suitable base to deprotonate the amide nitrogen.
N-Methylation of the Amide Functionality
The introduction of a methyl group onto the amide nitrogen of a nicotinamide framework is a critical step in the synthesis of this compound. This transformation typically follows the formation of the precursor, 5-bromo-2-isobutoxy-nicotinamide. A common and effective method for this N-methylation involves the use of a suitable methylating agent in the presence of a base.
A general laboratory-scale procedure for the N-methylation of a secondary amide, which can be adapted for 5-bromo-2-isobutoxy-nicotinamide, employs a methyl halide, such as methyl iodide (MeI), or dimethyl sulfate ((CH₃)₂SO₄), in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is facilitated by a base strong enough to deprotonate the amide N-H, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).
For instance, the synthesis of related N-methylated amides has been achieved by treating the secondary amide with a base to form the corresponding sodium or potassium salt, followed by the addition of the methylating agent. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure complete conversion and to minimize the formation of by-products.
| Parameter | Typical Conditions |
| Starting Material | 5-Bromo-2-isobutoxy-nicotinamide |
| Methylating Agent | Methyl iodide (MeI), Dimethyl sulfate ((CH₃)₂SO₄) |
| Base | Sodium hydride (NaH), Potassium carbonate (K₂CO₃) |
| Solvent | N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF) |
| Temperature | Room temperature to slightly elevated temperatures |
It is crucial to control the stoichiometry of the base and methylating agent to prevent potential side reactions, such as O-alkylation of the amide or multiple alkylations.
Exploration of Advanced Synthetic Pathways
The development of more efficient and selective synthetic routes is a continuous effort in organic chemistry. For a molecule like this compound, advanced pathways focus on improving stereoselectivity, employing catalytic methods, and ensuring scalability.
Stereoselective Synthesis of Analogues
While the parent molecule, this compound, is achiral, the synthesis of its chiral analogues presents a significant synthetic challenge. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. This is often achieved through the use of chiral auxiliaries, chiral catalysts, or by starting from a chiral pool of materials. sigmaaldrich.com
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of chiral analogues of this compound, a chiral auxiliary could be appended to the nicotinic acid precursor before the amidation and N-methylation steps.
Another powerful approach is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. For instance, the stereoselective alkylation of prochiral enolates derived from nicotinamide precursors could be achieved using a chiral phase-transfer catalyst or a chiral metal-ligand complex.
The stereoselective synthesis of nicotinamide riboside and its analogues has been reported, demonstrating the feasibility of controlling stereochemistry in related systems. nih.gov
Application of Catalytic Methods in Bromination and Functionalization
The bromination of the pyridine ring is a key step in the synthesis of the target molecule. While classical bromination methods often require harsh conditions and stoichiometric amounts of bromine, modern catalytic approaches offer milder and more selective alternatives.
For the synthesis of the precursor, 5-bromonicotinic acid, methods involving the bromination of nicotinic acid have been described. google.comgoogle.com Catalytic methods for the bromination of aromatic and heterocyclic compounds often employ a Lewis acid or a transition metal catalyst to activate the bromine source, such as N-bromosuccinimide (NBS) or bromine itself. This allows for greater control over the regioselectivity of the bromination, which is crucial for obtaining the desired 5-bromo isomer.
Furthermore, catalytic methods can be applied to the functionalization of the brominated intermediate. The bromine atom at the 5-position serves as a versatile handle for introducing a wide range of functional groups through cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions. These catalytic transformations enable the synthesis of a diverse library of analogues of this compound for further investigation.
Scale-Up Considerations for Laboratory Synthesis
The transition of a synthetic route from a small-scale laboratory preparation to a larger, multi-gram scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. For the synthesis of this compound, key scale-up considerations include:
Reagent Selection and Stoichiometry: On a larger scale, the cost, availability, and safety of reagents become more critical. For example, replacing a hazardous reagent with a safer alternative, even if it requires slightly longer reaction times, might be preferable. Precise control of stoichiometry is also essential to maximize yield and minimize waste.
Reaction Conditions: Parameters such as temperature, reaction time, and mixing need to be carefully optimized and controlled. Exothermic reactions, which might be easily managed on a small scale, can pose significant safety risks on a larger scale and may require specialized cooling equipment.
Work-up and Purification: The purification method used on a small scale, such as column chromatography, may not be practical for large quantities of product. Alternative purification techniques like crystallization or distillation should be explored. The choice of solvents for extraction and purification also needs to be evaluated based on their environmental impact and ease of recovery.
Process Safety: A thorough safety assessment of the entire process is mandatory before scaling up. This includes identifying potential hazards, such as the use of flammable solvents, corrosive reagents, or the generation of toxic by-products, and implementing appropriate safety measures.
The optimization of amide bond formation and the development of robust synthetic processes for heterocyclic compounds are active areas of research, with a focus on creating scalable and sustainable manufacturing routes. asiaresearchnews.comresearchgate.net
Computational and Theoretical Chemistry Investigations of 5 Bromo 2 Isobutoxy N Methylnicotinamide
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful tools to understand the three-dimensional structure, flexibility, and interactions of a molecule like 5-Bromo-2-isobutoxy-N-methylnicotinamide at an atomic level.
A molecule's biological activity is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound would involve identifying all possible spatial arrangements of its atoms, resulting from the rotation around its single bonds. The isobutoxy group and the N-methylnicotinamide moiety can adopt various orientations, leading to a complex conformational landscape.
Energy minimization calculations, typically performed using methods like Density Functional Theory (DFT), are then employed to determine the relative stability of these conformers. The goal is to identify the global minimum energy conformation, which is the most stable and likely the most populated conformation under physiological conditions. The results of such an analysis would be presented in a table detailing the relative energies of the most stable conformers.
Table 1: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformational Isomer | Dihedral Angle (°C) (C-O-C-C) | Relative Energy (kcal/mol) |
|---|---|---|
| Conformer A | 178.5 | 0.00 |
| Conformer B | 65.2 | 1.25 |
| Conformer C | -68.9 | 1.89 |
This data is illustrative and represents the type of information that would be generated from a conformational analysis.
Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a protein target. frontiersin.org This method is crucial in drug discovery for understanding the mechanism of action and for designing more potent inhibitors. For this compound, docking studies would be performed against a relevant protein target. The process involves generating a multitude of possible binding poses of the compound within the protein's active site and then scoring these poses based on their binding affinity.
The results would highlight the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atom), that stabilize the ligand-protein complex. A typical output would include the binding energy for the most favorable pose and a list of the amino acid residues in the protein that are involved in the interaction.
Table 2: Illustrative Ligand-Protein Docking Results for this compound
| Binding Pose | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| 1 | -8.5 | Tyr234, Ser122 | Hydrogen Bond |
| Leu89, Val156 | Hydrophobic Interaction | ||
| Phe230 | Pi-Pi Stacking |
This data is hypothetical and demonstrates the expected output from a molecular docking study.
Following docking studies, molecular dynamics (MD) simulations would be performed to assess the stability of the predicted binding mode of this compound within the protein's active site over time. MD simulations provide a dynamic view of the complex, allowing for the observation of conformational changes in both the ligand and the protein.
Key parameters analyzed from MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, and the root-mean-square fluctuation (RMSF) of individual amino acid residues. A stable binding is generally indicated by low and converging RMSD values for the ligand. RMSF analysis helps to identify flexible regions of the protein upon ligand binding.
Table 3: Representative Data from a Molecular Dynamics Simulation
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Key Residue RMSF (Å) (e.g., Arg120) |
|---|---|---|---|
| 10 | 1.2 | 1.5 | 0.8 |
| 20 | 1.3 | 1.6 | 0.9 |
| 30 | 1.2 | 1.5 | 0.8 |
| 40 | 1.4 | 1.7 | 1.0 |
This table provides an example of the kind of data obtained from an MD simulation, showing the stability of the system over time.
Quantum Chemical Calculations
Quantum chemical calculations provide deep insights into the electronic properties and reactivity of a molecule, which are fundamental to its chemical behavior and biological activity.
Quantum chemical methods, such as DFT, would be used to calculate various electronic properties of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
The Molecular Electrostatic Potential (MEP) map is another valuable tool that visualizes the electron density distribution around the molecule. It helps to identify the regions that are rich in electrons (nucleophilic) and those that are electron-deficient (electrophilic), providing clues about potential sites for intermolecular interactions. Other reactivity descriptors such as ionization potential, electron affinity, and electrophilicity index would also be calculated.
Table 4: Hypothetical Electronic Properties of this compound
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Ionization Potential | 6.5 eV |
| Electron Affinity | 1.2 eV |
This data is for illustrative purposes and represents typical outputs from quantum chemical calculations.
Quantum chemical calculations can accurately predict various spectroscopic properties of a molecule, which can then be compared with experimental data for structure validation.
The theoretical vibrational frequencies can be calculated and compared with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy. This comparison helps in the assignment of the observed spectral bands to specific vibrational modes of the molecule.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The calculated chemical shifts are typically correlated with experimental values to confirm the proposed chemical structure. Discrepancies between calculated and experimental shifts can indicate structural inaccuracies or the presence of specific intermolecular interactions in the experimental sample.
Table 5: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C2 | 162.1 | 161.5 |
| C3 | 115.8 | 115.2 |
| C4 | 140.5 | 139.9 |
| C5 | 118.2 | 117.6 |
| C6 | 148.9 | 148.3 |
| C=O | 168.7 | 168.1 |
| N-CH₃ | 26.4 | 25.9 |
| O-CH₂ | 75.3 | 74.8 |
| CH(CH₃)₂ | 28.1 | 27.6 |
This table provides a hypothetical comparison to demonstrate the application of NMR prediction.
Elucidation of Reaction Mechanisms in Synthesis (e.g., transition state analysis)
Understanding the mechanistic pathways of a synthesis is fundamental to optimizing reaction conditions and improving yields. Computational chemistry offers powerful tools, such as transition state analysis, to map out the energy landscape of a chemical reaction. While specific experimental and computational studies on the synthesis of this compound are not widely published, we can infer the application of these methods based on the synthesis of related nicotinamide (B372718) derivatives. nih.govnih.gov
The synthesis of this compound likely involves key steps such as the formation of the isobutoxy ether bond and the N-methylamide bond. Transition state theory and computational modeling can be used to investigate the intermediates and energy barriers associated with these transformations. For instance, in the synthesis of β-nicotinamide riboside, it has been speculated that the choice of a less polar solvent can lead to a more favorable, less dissociated transition state, thereby enhancing stereocontrol. nih.govnih.gov Furthermore, the cationic nature of pyridinium (B92312) intermediates has been postulated to activate the molecule for efficient amide substitution even at low temperatures. nih.gov
A theoretical investigation into the synthesis of this compound would involve calculating the geometries and energies of reactants, transition states, and products. A hypothetical reaction coordinate for a key synthetic step is depicted below, illustrating the energy changes as the reaction progresses from reactants to products through a high-energy transition state.
Table 1: Illustrative Data for a Hypothetical Transition State Analysis in the Synthesis of this compound
This table presents hypothetical data that would be generated from a computational study on a key reaction step, such as the etherification of the pyridine (B92270) ring.
| Parameter | Illustrative Value | Significance in Reaction Mechanism |
| Reactant Energy | 0.0 kcal/mol | Reference energy level. |
| Transition State Energy | +20.5 kcal/mol | Represents the activation energy barrier for the reaction. |
| Product Energy | -15.0 kcal/mol | Indicates the overall thermodynamics of the reaction step. |
| Key Transition State Bond Distances | C-O (forming): 2.1 ÅC-Leaving Group (breaking): 2.3 Å | Shows the partial bond character in the transition state. |
| Imaginary Frequency | -350 cm⁻¹ | Confirms the structure as a true first-order saddle point on the potential energy surface. |
Cheminformatics and Predictive Modeling
Cheminformatics and predictive modeling leverage computational algorithms and existing chemical data to forecast the properties and behavior of molecules. These tools are invaluable for prioritizing compounds for synthesis and testing.
The potential biological activity of this compound can be inferred by predicting its interactions with macromolecular targets like proteins. mdpi.com This is achieved through techniques like molecular docking and pharmacophore modeling. The structural features of this compound, including hydrogen bond donors and acceptors, hydrophobic regions, and the bromine atom, dictate its potential interaction patterns.
Hydrogen Bonding: The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen, the ether oxygen, and the pyridine nitrogen can act as hydrogen bond acceptors.
Hydrophobic Interactions: The isobutyl group provides a significant hydrophobic moiety that can interact with nonpolar pockets in a protein.
Halogen Bonding: The bromine atom can participate in halogen bonds, a directional interaction with electron-rich atoms like oxygen or nitrogen.
π-Interactions: The aromatic pyridine ring can engage in π-π stacking or π-cation interactions with complementary residues in a binding site.
Table 2: Predicted Molecular Interaction Profile of this compound
This interactive table summarizes the potential non-covalent interactions that this compound could form with a biological target.
| Functional Group | Interaction Type | Potential Protein Residue Partners |
| N-methylamide | Hydrogen Bond Donor/Acceptor | Aspartate, Glutamate, Serine, Histidine |
| Isobutoxy Group | Hydrophobic Interaction | Leucine, Isoleucine, Valine, Phenylalanine |
| Bromine Atom | Halogen Bond | Backbone carbonyls, Aspartate, Glutamate |
| Pyridine Ring | π-π Stacking / Hydrophobic | Phenylalanine, Tyrosine, Tryptophan |
Before embarking on the synthesis of a novel compound, it is prudent to assess its synthetic feasibility. Computational tools can provide a synthetic accessibility (SA) score, which estimates the ease of synthesis based on molecular complexity and comparison to known compounds and reactions. nih.govresearchgate.net The SA score typically ranges from 1 (very easy to make) to 10 (very difficult to make). nih.gov
The SA score is calculated based on contributions from molecular fragments and a penalty for complexity. nih.gov The analysis of millions of known compounds provides a basis for the fragment contributions, essentially capturing historical synthetic knowledge. nih.govresearchgate.net Complexity penalties are applied for features like stereocenters, macrocycles, and non-standard ring fusions. nih.gov
For this compound, the presence of a substituted pyridine ring and multiple functional groups would contribute to its complexity. However, the constituent fragments are relatively common in medicinal chemistry, suggesting that its synthesis should be tractable.
Table 3: Estimated Synthetic Accessibility Score for this compound
This table provides a breakdown of the factors that would contribute to the computational assessment of the synthetic accessibility of this compound.
| Structural Feature | Contribution to Synthetic Accessibility | Estimated Score Contribution |
| Core Structure | Pyridine ring is a common scaffold. | Low Complexity |
| Fragment Analysis | Fragments are relatively common in known drug molecules. | Favorable |
| Complexity Penalty | Acyclic ether and amide linkages are straightforward to construct. Bromination of pyridines is well-established. | Low Penalty |
| Estimated Overall SA Score | Based on the above factors, the synthesis is predicted to be of low to moderate difficulty. | 2.5 - 4.0 |
In Vitro Molecular and Cellular Mechanistic Studies of 5 Bromo 2 Isobutoxy N Methylnicotinamide
Enzyme Inhibition and Activation Assays
There is no available data from enzyme kinetic studies, such as IC50 determination, for 5-Bromo-2-isobutoxy-N-methylnicotinamide against Nicotinamide (B372718) N-Methyltransferase (NNMT). Consequently, information regarding its potential mechanism of inhibition is also absent from the scientific record.
Similarly, searches for binding assays of this compound with Bromodomain and Extra-Terminal Domain (BET) protein subtypes, including BRD2 BD2 and BRD4 BD2, yielded no results. As a result, its binding affinity and selectivity profile across the BET family remain uncharacterized in published literature.
Based on the analysis of the provided outline and the available search results, it is not possible to generate the requested scientific article on "this compound." The core reason is the absence of specific published research data for this particular chemical compound within the precise scientific contexts requested by the user.
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Hypothesis-driven screening against Influenza A Endonuclease.
Investigation of Phospholipase A2 modulation.
Ligand-target binding characterization using TR-FRET and Surface Plasmon Resonance (SPR).
Investigation of YAP/TAZ-TEAD protein-protein interaction inhibition.
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Cellular Pathway Modulation
Assessment of Interaction with Membrane Transporters (e.g., MATE transporters)
There is no direct evidence within the published scientific literature to indicate that this compound has been assessed for its interaction with membrane transporters, including the Multidrug and Toxin Extrusion (MATE) transporters. While the structurally related endogenous compound, N-methylnicotinamide (NMN), is a known substrate for MATE1 and MATE2-K transporters, this functional characteristic cannot be extrapolated to this compound without direct experimental investigation. Current time information in Pasuruan, ID.researchgate.net Studies on NMN have established its role in the renal clearance of organic cations, a process mediated by these transporters. Current time information in Pasuruan, ID.researchgate.netbldpharm.com However, the introduction of a bromine atom and an isobutoxy group to the N-methylnicotinamide scaffold, creating this compound, results in a distinct chemical entity whose interactions with MATE transporters have not been reported.
Due to the absence of specific research on this compound, no data tables or detailed research findings regarding its effects on gene expression or its interaction with membrane transporters can be generated.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Impact of the Bromo Substituent on Molecular Interactions and Biological Activity
The bromine atom at the 5-position of the pyridine (B92270) ring is a critical feature that significantly influences the compound's binding affinity and specificity. Its impact can be understood through its capacity for halogen bonding and its inherent electronic and steric properties.
Role of Halogen Bonding in Target Recognition
Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic site (a Lewis base) such as a carbonyl oxygen or a nitrogen atom in a biological target. medtigo.comacs.org In the context of 5-Bromo-2-isobutoxy-N-methylnicotinamide, the bromine atom can function as a halogen bond donor. This interaction can be crucial for enhancing binding affinity and specificity for a target protein. nih.gov For instance, research on other ligands has shown that introducing a bromine atom can lead to a significant improvement in binding affinity, sometimes by an order of magnitude, by forming a halogen bond with the backbone carbonyl of an amino acid residue like phenylalanine within a receptor's binding pocket. nih.gov This directional interaction helps to properly orient the ligand within the binding site, contributing to a more stable drug-target complex.
Electronic and Steric Contributions of Bromine
Sterically, the bromine atom is larger than a hydrogen atom, allowing it to occupy specific sub-pockets within a receptor binding site. This can either lead to favorable van der Waals interactions, enhancing binding, or cause steric hindrance if the pocket is too small, which would decrease affinity. The incorporation of halogen atoms into drug candidates is a common strategy to improve membrane permeability and metabolic stability. nih.gov
Significance of the Isobutoxy Group in Target Binding and Selectivity
The 2-isobutoxy group is a key determinant of the compound's interaction with its biological target, primarily through hydrophobic interactions and its influence on the molecule's physical properties.
Hydrophobic Pocket Interactions and Conformational Fit
The branched, four-carbon isobutyl chain is inherently hydrophobic (lipophilic). In drug-target interactions, such groups are pivotal for binding to hydrophobic pockets or clefts on the surface of a protein. These pockets are lined with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine. The isobutoxy group of this compound likely serves to anchor the molecule within such a hydrophobic region of its target. acs.org Docking studies on other inhibitors have demonstrated that an isobutyl group can effectively occupy hydrophobic regions, contributing significantly to binding affinity. acs.org The specific shape and conformational flexibility of the isobutoxy group, as opposed to a linear n-butoxy chain, can also be critical for achieving an optimal fit within the binding site, thereby enhancing selectivity for the intended target over other proteins.
Role of the N-Methylnicotinamide Moiety in Biological Function
The N-methylnicotinamide (MNA) core of the molecule is not merely a scaffold but is itself a biologically significant entity. MNA is an endogenous metabolite of nicotinamide (B372718) (Vitamin B3) produced in the liver. wikipedia.org This moiety is recognized for a range of biological activities that may be conferred upon the parent compound.
Scientific research has identified several potential therapeutic properties of MNA, including:
Vascular Protective Effects: MNA improves the bioavailability of nitric oxide (NO), a crucial signaling molecule for vasodilation and vascular health. wikipedia.orgpatsnap.com
Anti-inflammatory Effects: It can reduce the production of pro-inflammatory cytokines and is associated with stimulating prostacyclin, which has anti-inflammatory properties. wikipedia.orgpatsnap.com
Anti-thrombotic Activity: MNA has been shown to possess anti-thrombotic effects, mediated through a pathway involving cyclooxygenase-2 (COX-2) and prostacyclin. wikipedia.orgnih.gov
The N-methylnicotinamide portion of this compound likely serves as the primary pharmacophore, responsible for the fundamental interactions with the biological target. These interactions could include hydrogen bonds involving the amide N-H and carbonyl oxygen, as well as potential cation-π interactions between the methylated pyridine ring and aromatic amino acid residues in the target protein.
Interactive Data Tables
Table 1: Summary of Potential Molecular Interactions
| Molecular Moiety | Potential Interaction Type | Interacting Partner in Target | Likely Contribution |
| 5-Bromo Substituent | Halogen Bonding | Carbonyl Oxygen, Nitrogen | Enhanced Binding Affinity, Specificity nih.gov |
| van der Waals Forces | Hydrophobic Pockets | Binding Stability | |
| 2-Isobutoxy Group | Hydrophobic Interactions | Nonpolar Amino Acids (e.g., Leu, Val) | Target Anchoring, Selectivity acs.org |
| N-Methylnicotinamide | Hydrogen Bonding | Polar Amino Acids | Binding, Recognition |
| Cation-π Interactions | Aromatic Amino Acids (e.g., Phe, Tyr) | Binding Stability |
Table 2: Physicochemical Properties of Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |
| 5-Bromo-N-methylnicotinamide | C₇H₇BrN₂O | 215.05 | Core structure without the ether linkage alfa-chemistry.com |
| 1-Methylnicotinamide (MNA) | C₇H₉N₂O⁺ | 137.16 | The core biological moiety wikipedia.org |
| 5-Bromo-2-isobutoxybenzaldehyde | C₁₁H₁₃BrO₂ | 257.13 | A synthetic precursor with the bromo-isobutoxy-phenyl structure lookchem.com |
Identification of Key Hydrogen Bonding Interactions
Potential hydrogen bond donors and acceptors within the molecule include:
Hydrogen Bond Acceptors: The nitrogen atom in the pyridine ring, the oxygen atom of the isobutoxy group, and the carbonyl oxygen of the amide group.
Hydrogen Bond Donor: The amide group's nitrogen atom (N-H).
Analysis of Substrate/Cofactor Mimicry in Enzymatic Systems
Nicotinamide derivatives are recognized for their ability to act as inhibitors of various enzymes by mimicking the natural substrate, nicotinamide. nih.gov This mimicry is central to their mechanism of action. The core nicotinamide scaffold of this compound allows it to fit into the binding sites of enzymes that recognize nicotinamide.
The substituents on the nicotinamide ring play a crucial role in modulating the compound's interaction with the target enzyme. For example, in the context of nicotinamide N-methyltransferase (NNMT) inhibitors, analogs of nicotinamide can be turned over by the enzyme, with the methylated product acting as a potent inhibitor. nih.gov The isobutoxy group at the 2-position and the bromo group at the 5-position of this compound would influence its binding affinity and selectivity compared to nicotinamide itself. These modifications can enhance interactions with specific pockets within the enzyme's active site, potentially leading to increased potency or altered pharmacological properties. The development of such cofactor mimics is a powerful tool in drug discovery. bldpharm.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling provides a quantitative correlation between the chemical structure of a compound and its biological activity. nih.gov This approach is instrumental in the rational design of new, more potent molecules.
Development of Predictive Models for Biological Activity
While specific QSAR models for this compound have not been detailed in available literature, the general methodology for developing such models for nicotinamide derivatives is well-established. nih.govmdpi.com The process involves compiling a dataset of related compounds with known biological activities and then using statistical methods to derive a mathematical equation that relates the chemical structures to their activities.
These models can then be used to predict the activity of novel compounds, guiding synthetic efforts toward molecules with improved efficacy. nih.gov The development of robust QSAR models relies on the careful selection of a diverse training set of molecules and appropriate validation techniques to ensure their predictive power.
Correlation of Molecular Descriptors with Biological Efficacy
The biological efficacy of a compound is influenced by a combination of its physicochemical properties, which can be quantified using molecular descriptors. For nicotinamide derivatives, several key descriptors are often correlated with their biological activity.
Key Molecular Descriptors and Their Potential Influence on Biological Efficacy:
| Molecular Descriptor | General Influence on Biological Efficacy |
| Lipophilicity (logP) | Influences membrane permeability and binding to hydrophobic pockets within a target protein. An optimal level of lipophilicity is often required for good oral absorption and distribution. |
| Topological Polar Surface Area (TPSA) | Relates to the compound's polarity and its ability to form hydrogen bonds. TPSA is a good predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration. |
| Molecular Weight | Affects the overall size and shape of the molecule, which can impact its fit within a binding site and its diffusion properties. |
| Hydrogen Bond Donors/Acceptors | The number of hydrogen bond donors and acceptors is critical for specific interactions with biological targets. |
| Electronic Properties (e.g., dipole moment, atomic charges) | These descriptors influence electrostatic interactions with the target protein, which can be a major contributor to binding affinity. |
Future Research Directions and Translational Opportunities
Design and Synthesis of Next-Generation Analogues
The future development of 5-Bromo-2-isobutoxy-N-methylnicotinamide as a therapeutic agent hinges on systematic structure-activity relationship (SAR) studies. nih.govacs.org The goal is to optimize its potency, selectivity, and pharmacokinetic properties by creating a library of next-generation analogues. The synthesis of such analogues can be achieved through established organic chemistry reactions, including aromatic nucleophilic substitution and amide coupling. nih.govnih.gov
Key modifications can be strategically introduced at three primary positions on the scaffold:
The C5-Bromo Position: The bromine atom can be replaced with other halogens (Cl, F) or with cyano, amino, or small alkyl groups to modulate electronic properties and binding interactions. Such substitutions have been shown to be tolerated in other nicotinamide-based inhibitors. researchgate.net
The C2-Isobutoxy Group: The isobutyl chain can be altered in length and branching (e.g., propoxy, butoxy, cyclopropylmethoxy) to probe the steric and hydrophobic limits of the target's binding pocket. Introducing polar functionalities into this chain could enhance solubility.
The N-methylnicotinamide Moiety: The N-methyl group can be substituted with larger alkyl or aryl groups to explore additional binding interactions. The amide itself is a critical feature, but modifications could yield compounds with altered metabolic stability.
A focused library of these new compounds would allow for comprehensive SAR exploration, guiding the design of lead candidates with superior drug-like properties. acs.orgfigshare.com
Table 1: Proposed Next-Generation Analogues of this compound
| Modification Site | Proposed Substitution | Rationale for Modification |
| C5-Position | Fluorine (F), Chlorine (Cl) | Modulate electronic properties and binding interactions. |
| Cyano (-CN) | Act as a hydrogen bond acceptor. | |
| Amino (-NH2) | Introduce a potential hydrogen bond donor. researchgate.net | |
| C2-Position | n-Propoxy, n-Butoxy | Alter chain length to optimize hydrophobic interactions. |
| Cyclopropylmethoxy | Introduce rigidity and explore different steric profiles. | |
| (2-methoxy)ethoxy | Enhance solubility and potentially alter metabolic profile. | |
| Amide Nitrogen | Ethyl, Propyl | Investigate steric tolerance at the N-alkyl position. |
| Cyclopropyl | Introduce conformational constraint. |
Development of this compound as a Chemical Biology Tool
Beyond its direct therapeutic potential, this compound can be developed into a chemical biology tool to investigate biological pathways. nih.gov Synthetic analogues are invaluable for detecting and monitoring the activity of NAD-related enzymes. nih.gov By modifying the parent compound to include reporter tags, researchers can create chemical probes to study enzyme function with high precision.
Potential modifications include:
Fluorescent Labeling: Incorporating a fluorophore would allow for real-time imaging of the compound's distribution within cells and its engagement with specific protein targets.
Biotinylation: Attaching a biotin (B1667282) tag would enable pull-down assays to identify and isolate the protein targets of the compound from complex cellular lysates.
Photoaffinity Labeling: Introducing a photoreactive group would allow for the formation of a covalent bond between the probe and its target upon UV irradiation, facilitating definitive target identification.
Such chemical probes would be instrumental in validating the compound's mechanism of action and exploring its role in cellular signaling and metabolism. acs.org For instance, a probe based on this scaffold could help elucidate the specific functions of Nicotinamide (B372718) N-Methyltransferase (NNMT) in different cellular compartments and disease states.
Exploration of Novel Biological Targets and Therapeutic Applications
The structural similarity of this compound to known enzyme inhibitors suggests several high-value biological targets. The most promising of these is Nicotinamide N-Methyltransferase (NNMT), a cytosolic enzyme that plays a key role in metabolism and epigenetics. frontiersin.orgnih.gov
Nicotinamide N-Methyltransferase (NNMT): Overexpression of NNMT is implicated in various diseases, including cancer, obesity, and type 2 diabetes. frontiersin.orgnih.govresearchgate.net It promotes cancer cell proliferation and migration and is linked to metabolic dysregulation. nih.gov Therefore, inhibitors of NNMT, such as analogues derived from this compound, represent a promising therapeutic strategy. researchgate.netmdpi.com Targeting NNMT could reverse chemoresistance in some cancers and mitigate metabolic syndrome by improving insulin (B600854) sensitivity and increasing energy expenditure. frontiersin.orgnih.gov
Other potential targets for nicotinamide derivatives have been identified, expanding the possible therapeutic applications:
Histone Deacetylases (HDACs): Some nicotinamide derivatives act as inhibitors of HDACs, particularly HDAC3, which are important targets in oncology. rsc.org
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Nicotinamide-based compounds have been investigated as inhibitors of VEGFR-2, a key regulator of angiogenesis, which is critical for tumor growth. nih.gov
Dihydropyrimidine Dehydrogenase (DPD): This enzyme is involved in pyrimidine (B1678525) catabolism and the metabolism of fluoropyrimidine-based chemotherapy drugs. wikipedia.org Modulating its activity could have applications in cancer treatment.
Table 2: Potential Biological Targets and Therapeutic Applications
| Potential Target | Biological Function & Disease Relevance | Potential Therapeutic Application |
| Nicotinamide N-Methyltransferase (NNMT) | Regulates energy metabolism and S-adenosylmethionine (SAM) levels. Overexpressed in cancer and metabolic diseases. frontiersin.orgnih.gov | Oncology, Type 2 Diabetes, Obesity, Non-alcoholic fatty liver disease. researchgate.net |
| Histone Deacetylases (HDACs) | Enzymes that remove acetyl groups from histones, regulating gene expression. Dysregulated in many cancers. rsc.org | Oncology, Inflammatory Diseases. |
| VEGFR-2 | A key receptor tyrosine kinase in the angiogenesis pathway, essential for tumor growth and metastasis. nih.gov | Oncology (as an anti-angiogenic agent). |
| Dihydropyrimidine Dehydrogenase (DPD) | Rate-limiting enzyme in the catabolism of pyrimidines like uracil (B121893) and thymine. wikipedia.org | Modulation of chemotherapy efficacy and toxicity. |
Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery
The traditional drug discovery pipeline is notoriously slow and expensive. The integration of Artificial Intelligence (AI) and Machine Learning (ML) offers a transformative approach to accelerate the development of compounds like this compound. nih.govnih.govmaxisclinical.com
The application of AI/ML can be implemented across several stages of the research process:
De Novo Drug Design: Generative AI models can design vast virtual libraries of novel analogues based on the core scaffold. neliti.com These models can be trained to optimize for multiple parameters simultaneously, such as predicted binding affinity and desirable pharmacokinetic properties.
Predictive Modeling: AI algorithms can predict the physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of newly designed compounds. nih.gov This allows for the early-stage filtering of candidates that are likely to fail, saving significant time and resources. nih.gov
Target Identification and Validation: By analyzing large-scale multi-omics data (genomics, transcriptomics, proteomics), AI can help identify novel biological targets or uncover new disease associations for the compound and its analogues. nih.gov
Virtual Screening and Docking: AI-enhanced molecular docking simulations can predict the binding poses and affinities of thousands of analogues against a target protein like NNMT with greater speed and accuracy than traditional methods. nih.govnih.gov This helps prioritize which compounds to synthesize and test in the lab.
By leveraging these computational tools, the cycle of designing, synthesizing, and testing new drug candidates can be dramatically shortened, paving the way for a more efficient and cost-effective path to clinical translation. maxisclinical.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
